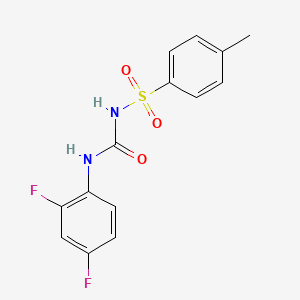

1-(2,4-Difluorophenyl)-3-((4-methylphenyl)sulfonyl)urea

Description

1-(2,4-Difluorophenyl)-3-((4-methylphenyl)sulfonyl)urea is a sulfonylurea derivative characterized by a urea core substituted with a 2,4-difluorophenyl group and a 4-methylphenylsulfonyl moiety. Sulfonylureas are historically significant for their role as antidiabetic agents (e.g., chlorpropamide) due to their ability to modulate ATP-sensitive potassium channels in pancreatic β-cells .

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2N2O3S/c1-9-2-5-11(6-3-9)22(20,21)18-14(19)17-13-7-4-10(15)8-12(13)16/h2-8H,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVHYCFIPGLFMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-((4-methylphenyl)sulfonyl)urea typically involves the reaction of 2,4-difluoroaniline with 4-methylbenzenesulfonyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations, and the product is subsequently purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-((4-methylphenyl)sulfonyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of corresponding sulfonic acids or nitro derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-((4-methylphenyl)sulfonyl)urea has been explored for various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-((4-methylphenyl)sulfonyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural Features

The compound’s key distinguishing features include:

- 2,4-Difluorophenyl group: Enhances electronegativity and metabolic stability compared to non-fluorinated analogs.

- 4-Methylphenylsulfonyl group : Introduces steric bulk and sulfonamide functionality, which may influence receptor binding or solubility.

Table 1: Structural Comparison of Sulfonylurea Derivatives

*Calculated based on molecular formula C₁₄H₁₁F₂N₂O₃S.

Pharmacological Activity

- Chlorpropamide (): A first-generation sulfonylurea with well-documented antidiabetic activity via pancreatic β-cell stimulation .

- Compounds 8d–8g (): Fluconazole-based derivatives with thiadiazole and triazole moieties demonstrated antifungal activity in vitro, suggesting structural modifications for targeting fungal enzymes .

- Compound 4d (): Acts as a soluble epoxide hydrolase (sEH) inhibitor, highlighting the role of adamantyl groups in enhancing lipophilicity and target engagement .

The target compound’s lack of heterocyclic appendages (e.g., thiadiazole in ) may reduce antifungal activity but improve metabolic stability for systemic applications.

Physical Properties

Table 2: Comparative Physical Properties

Fluorine atoms in the target compound may lower melting points compared to chlorinated analogs (e.g., ) due to reduced molecular symmetry.

Halogen Substitution Effects

- Fluorine vs.

Biological Activity

1-(2,4-Difluorophenyl)-3-((4-methylphenyl)sulfonyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

- IUPAC Name : 1-(2,4-Difluorophenyl)-3-((4-methylphenyl)sulfonyl)urea

- Molecular Formula : C13H12F2N2O2S

- Molecular Weight : 306.31 g/mol

- CAS Number : 401640-37-7

The compound features a urea moiety linked to a difluorophenyl group and a sulfonamide group, which contributes to its diverse biological activities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.

- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral effects against influenza viruses by inhibiting viral entry and replication .

Antimicrobial and Antiviral Properties

Research indicates that derivatives of sulfonamide compounds often exhibit significant antimicrobial and antiviral activities. For instance:

- A study highlighted the effectiveness of aryl sulfonamides against multiple strains of influenza viruses, demonstrating a reduction in viral mRNA levels in infected cells .

Anti-inflammatory Effects

Several studies have reported on the anti-inflammatory properties of sulfonamide derivatives:

- Compounds structurally related to 1-(2,4-Difluorophenyl)-3-((4-methylphenyl)sulfonyl)urea have shown efficacy in reducing inflammatory markers such as TNF-α and IL-6 in vitro .

Case Studies

- Inflammation Model Studies : In a series of experiments using animal models for inflammation, compounds similar to 1-(2,4-Difluorophenyl)-3-((4-methylphenyl)sulfonyl)urea demonstrated significant reductions in edema and inflammatory cytokine levels compared to control groups.

- Antiviral Efficacy : A specific study tested several sulfonamide derivatives against H1N1 and H5N1 viruses. The results indicated that certain derivatives exhibited potent antiviral activity, significantly lowering viral replication rates in cultured cells .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 1-(2,4-Difluorophenyl)-3-((4-methylphenyl)sulfonyl)urea, and how can reaction conditions be optimized?

- Methodology : Utilize a two-step approach: (1) Synthesize the sulfonyl chloride intermediate by reacting 4-methylbenzenesulfonic acid with thionyl chloride. (2) Perform a nucleophilic substitution between the sulfonyl chloride and 1-(2,4-difluorophenyl)urea under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane. Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting stoichiometry (1:1.2 molar ratio of urea to sulfonyl chloride) and temperature (0–5°C to room temperature). Purify via recrystallization from ethanol/water .

Q. Which analytical methods are validated for assessing purity and stability of this compound?

- Methodology : Employ reversed-phase HPLC with a C18 column (4.6 × 250 mm, 5 µm), using a gradient elution of acetonitrile/0.1% trifluoroacetic acid (30:70 to 70:30 over 20 minutes). Detect at 254 nm for sulfonylurea absorption. Validate specificity, linearity (R² > 0.999), and precision (RSD < 2%) per ICH guidelines. For stability, conduct forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic conditions (ICH Q1B), analyzing degradation products via LC-MS .

Q. How do physicochemical properties (e.g., logP, pKa) influence experimental design in pharmacokinetic studies?

- Methodology : Determine logP using shake-flask method (octanol/water partitioning) and pKa via potentiometric titration. The compound’s high logP (~3.5) suggests lipophilicity, requiring solubilization agents (e.g., DMSO or cyclodextrins) for in vitro assays. The acidic proton on the urea moiety (pKa ~9.67) impacts ionization in physiological pH, affecting membrane permeability. Use phosphate-buffered saline (PBS) at pH 7.4 for dissolution testing .

Advanced Research Questions

Q. How can computational chemistry predict metabolic pathways and potential toxicity?

- Methodology : Use in silico tools like Schrödinger’s ADMET Predictor or SwissADME to analyze cytochrome P450 (CYP) metabolism. The difluorophenyl group may undergo oxidative defluorination, while the sulfonylurea moiety is prone to hydrolysis. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-HRMS to identify metabolites. Compare results with structurally related compounds, such as gliclazide derivatives, to infer stability trends .

Q. What strategies resolve contradictions in bioactivity data across different cell lines?

- Methodology : Conduct dose-response assays (e.g., MTT or ATP-based viability) in multiple cell lines (e.g., HeLa, MCF-7, and primary cells) with standardized protocols (e.g., 48-hour exposure, 10 µM–100 µM range). Normalize data to positive controls (e.g., doxorubicin) and account for cell-specific efflux pumps (e.g., P-glycoprotein) using inhibitors like verapamil. Cross-validate with transcriptomic profiling to identify target pathways (e.g., kinase inhibition) .

Q. How do crystallographic studies inform polymorph selection for enhanced bioavailability?

- Methodology : Screen for polymorphs via solvent-mediated crystallization (e.g., ethanol, acetone, or ethyl acetate). Characterize crystals using X-ray diffraction (SC-XRD) to identify stable forms. For example, a hydrochloride salt (Form I, Patent US11858894) exhibits higher aqueous solubility than the free base. Compare dissolution rates in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to prioritize forms for in vivo testing .

Q. What structural modifications improve target selectivity in sulfonylurea-based therapeutics?

- Methodology : Synthesize analogs with substitutions on the sulfonyl (e.g., 3-fluorophenyl) or urea (e.g., methyl groups) groups. Test binding affinity using surface plasmon resonance (SPR) against targets like ATP-sensitive potassium channels (KATP). For example, replacing 4-methylphenyl with 3-fluorophenyl (as in Patent EP2024) enhances hydrophobic interactions in the binding pocket, improving IC₅₀ values .

Q. How can in vitro/in vivo correlations (IVIVC) be established for pharmacokinetic modeling?

- Methodology : Conduct parallel studies: (1) In vitro permeability (Caco-2 monolayer assay) and plasma protein binding (ultrafiltration), and (2) In vivo rat PK (IV and oral dosing, 5 mg/kg). Use Phoenix WinNonlin to model absorption (Weibull function) and clearance (non-compartmental analysis). Adjust for species differences using allometric scaling (e.g., human CL = rat CL × (body weight ratio)^0.75) .

Methodological Notes

- Synthetic Optimization : Include control experiments to minimize byproducts (e.g., dimerization of urea) by maintaining low temperatures during sulfonylation .

- Analytical Validation : Use high-resolution mass spectrometry (HRMS) for structural confirmation, targeting a mass error < 5 ppm .

- Crystallization : Apply differential scanning calorimetry (DSC) to detect polymorphic transitions during preformulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.